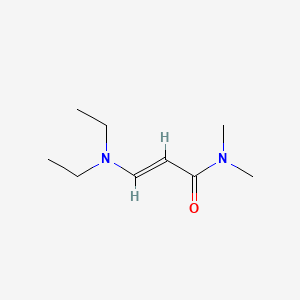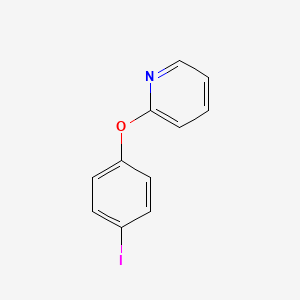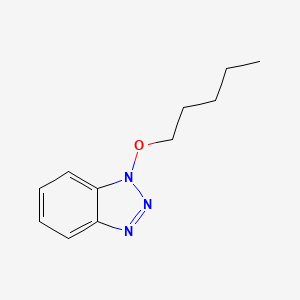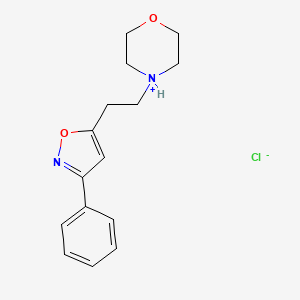
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring This compound is characterized by the presence of a phenyl group and a morpholinoethyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the isoxazole ring in the presence of a base.
Attachment of Morpholinoethyl Group: The morpholinoethyl group can be introduced through nucleophilic substitution, where 2-chloroethylmorpholine reacts with the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the isoxazole ring.
科学的研究の応用
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.
Medicine: It can be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
作用機序
The mechanism by which 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
類似化合物との比較
3-Phenyl-5-(2-piperidinoethyl)isoxazole hydrochloride
3-Phenyl-5-(2-pyrrolidinoethyl)isoxazole hydrochloride
3-Phenyl-5-(2-azepinoethyl)isoxazole hydrochloride
Uniqueness: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is unique due to its specific morpholinoethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure may lead to different reactivity and biological activity.
特性
CAS番号 |
1088-87-5 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
4-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-2-4-13(5-3-1)15-12-14(19-16-15)6-7-17-8-10-18-11-9-17;/h1-5,12H,6-11H2;1H |
InChIキー |
NJSVHDCSDBNMSD-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
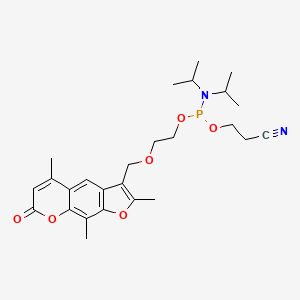
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
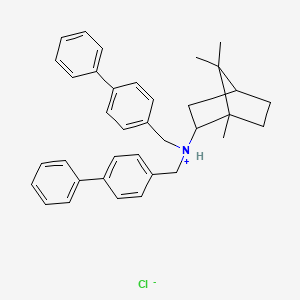
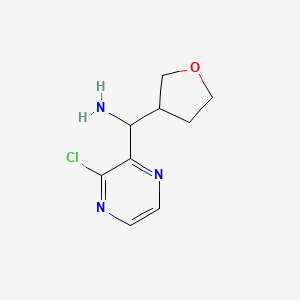
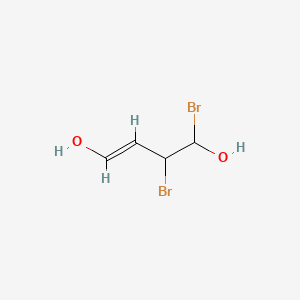

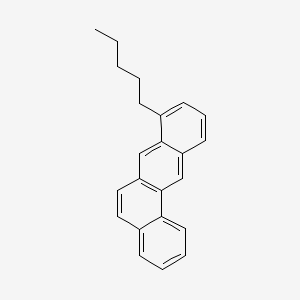

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
